Perfluorooctanoyl fluoride

Electrochemical fluorination Simons process Perfluorinated acid fluoride synthesis

Perfluorooctanoyl fluoride (PFOF; CAS 335-66-0), also known as perfluorooctanoic acid fluoride, is a fully fluorinated C8 acyl fluoride with the molecular formula C8F16O and a molecular weight of 416.06 g/mol. It is a clear, corrosive liquid with a density of 1.696 g/cm³ and a boiling point ranging from 105–107 °C at atmospheric pressure.

Molecular Formula C8F16O
Molecular Weight 416.06 g/mol
CAS No. 335-66-0
Cat. No. B1294945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorooctanoyl fluoride
CAS335-66-0
Molecular FormulaC8F16O
Molecular Weight416.06 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C8F16O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24
InChIKeyZILWJLIFAGWGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorooctanoyl Fluoride (CAS 335-66-0): Industrial-Grade C8 Perfluorinated Acyl Fluoride for Fluorosurfactant and Fluoropolymer Synthesis


Perfluorooctanoyl fluoride (PFOF; CAS 335-66-0), also known as perfluorooctanoic acid fluoride, is a fully fluorinated C8 acyl fluoride with the molecular formula C8F16O and a molecular weight of 416.06 g/mol [1]. It is a clear, corrosive liquid with a density of 1.696 g/cm³ and a boiling point ranging from 105–107 °C at atmospheric pressure [1][2]. As the reactive acid fluoride derivative of perfluorooctanoic acid (PFOA), PFOF serves as a critical industrial intermediate, primarily manufactured via the electrochemical fluorination (ECF) of octanoyl chloride or fluoride in anhydrous hydrogen fluoride [3][4]. Its acid fluoride functional group (–COF) confers distinct reactivity in nucleophilic acyl substitution reactions—including hydrolysis to PFOA and aminolysis to perfluorooctanamides—which are essential transformations for producing fluorosurfactants and polymerization aids [4].

Why Generic Substitution Fails: Perfluorooctanoyl Fluoride (335-66-0) Is Not Interchangeable with PFOA, POSF, or Shorter-Chain Acyl Fluorides


Attempts to substitute perfluorooctanoyl fluoride with structurally similar analogs—including perfluorooctanoic acid (PFOA), perfluorooctanesulfonyl fluoride (POSF, CAS 307-35-7), or shorter-chain perfluoroacyl fluorides—invariably introduce functional and operational divergences that compromise industrial outcomes. PFOA lacks the reactive acid fluoride group (–COF) required for direct amidation or polymerization initiation without additional activation steps [1]. POSF, while also a perfluorinated C8 acid fluoride, contains a sulfonyl fluoride (–SO2F) moiety rather than an acyl fluoride (–COF), leading to fundamentally different hydrolysis products (PFOS vs. PFOA) and distinct nucleophilic substitution kinetics [2]. Shorter-chain analogs (e.g., C4–C6 perfluoroacyl fluorides) yield surfactants with reduced surface activity and higher critical micelle concentrations (CMC), thereby decreasing emulsification efficiency in fluoropolymer manufacturing [3]. Furthermore, the electrochemical fluorination yields for different perfluorinated acid fluorides vary substantially—ranging from ~15–20% for PFOF under standard Simons ECF conditions to ≥61% for POSF—meaning that raw material cost structures, by-product profiles, and purification requirements differ markedly between seemingly interchangeable compounds [4][5]. These differences, detailed quantitatively in the following sections, establish that perfluorooctanoyl fluoride occupies a non-substitutable position in fluorochemical supply chains.

Quantitative Evidence Guide: Differentiating Perfluorooctanoyl Fluoride (335-66-0) from POSF and Other C8 Analogs


Electrochemical Fluorination Yield: PFOF (37%) vs. POSF (≥61%) Under Identical ECF Conditions

In a direct head-to-head comparison under identical electrochemical fluorination conditions (liquid HF, ~30 °C, 10–15 V), perfluorooctanoyl fluoride [335-66-0] was prepared from C7H15COF in 37% yield with 80% current efficiency, whereas perfluorooctanesulfonyl fluoride [307-35-7] was prepared from C8H17SO2F in ≥61% yield with 87% current efficiency [1]. This represents a 24-percentage-point yield differential favoring POSF. Under standard industrial Simons ECF conditions without process optimization, PFOF yields are even lower—15–20%—due to competing cyclization to perfluorinated tetrahydrofuran and tetrahydropyran by-products [2].

Electrochemical fluorination Simons process Perfluorinated acid fluoride synthesis

Process-Optimized ECF Yield: Modified Simons Reactor Achieves 80% Conversion for PFOF

While standard Simons electrochemical fluorination of octanoyl chloride yields only 15–20% perfluorooctanoyl fluoride [1], a process-improvement study using a microprocessor-aided modified Simons reactor system with a Cu/CuF2 reference electrode achieved conversion to perfluorinated products improved to 80% with good selectivity [2]. The addition of a mercaptan compound limited polymeric tar formation at the anode surface, and constant current density operation enabled continuous production through frequent additions of hydrogen fluoride and reactant [2]. This represents a 60–65 percentage-point improvement over baseline industrial yields.

Electrochemical fluorination Process optimization Simons reactor modification

Surface Tension and CMC: PFOF-Derived C8 Surfactants vs. Shorter-Chain (C4–C6) Alternatives

Surfactants derived from C8 perfluorinated precursors (including those synthesized from perfluorooctanoyl fluoride) consistently exhibit superior surface activity compared to shorter-chain (C4–C6) analogs. As a class-level inference, C8-based fluorosurfactants achieve critical micelle concentrations as low as 1.74 × 10⁻⁶ mol/L with surface tensions at CMC reaching 18.42 mN/m, whereas C4-based alternatives demonstrate markedly higher CMCs and equilibrium surface tensions . Patent literature explicitly notes that surfactants derived from perfluorooctanesulfonyl fluoride (POSF)—which shares the C8 perfluoroalkyl architecture with PFOF-derived surfactants—are 'more efficient and effective in lowering the surface tension of organic solvents and water, compared to environmentally sustainable single tail C4-based fluorosurfactants' [1].

Fluorosurfactant Surface tension Critical micelle concentration

Thermal Decomposition Threshold: PFOF Degrades Above 130 °C with Distinct By-Product Profile

Perfluorooctanoyl fluoride exhibits thermal decomposition at elevated temperatures exceeding 130 °C, producing hazardous gases including CO, CO2, HF, and fluorocarbon radicals . This thermal stability profile contrasts with that of perfluorooctanesulfonyl fluoride (POSF), which undergoes distinct thermal degradation pathways releasing SO2 in addition to HF . Kinetic studies on POSF thermal decomposition (relevant to thermal desorption remediation) report a first-order rate constant of k1 = (1.3 ± 0.5) × 10¹⁰ exp(−58.6 ± 2.1 kJ·mol⁻¹/RT) s⁻¹ for HF and SO2 formation, with perfluorooctanoyl fluoride identified as a transient intermediate during POSF decomposition .

Thermal stability Decomposition Process safety

Physical Property Profile: Boiling Point (105–123 °C) and Density (1.696 g/cm³) vs. C8 Alternatives

Perfluorooctanoyl fluoride exhibits a boiling point of 105–107 °C at atmospheric pressure (reported alternatively as 123.1 °C at 760 mmHg) and a density of 1.696 g/cm³ [1][2][3]. In comparison, perfluorooctanoic acid (PFOA, CAS 335-67-1)—its hydrolysis product—has a melting point of 40–50 °C and a boiling point of 189–192 °C, while perfluorooctanesulfonyl fluoride (POSF, CAS 307-35-7) has a boiling point of 154–155 °C [4]. The significantly lower boiling point of PFOF (105–107 °C vs. 154–155 °C for POSF) enables distillation-based purification under milder thermal conditions, reducing energy input and minimizing thermal decomposition risk.

Physicochemical properties Boiling point Density

Optimal Application Scenarios for Perfluorooctanoyl Fluoride (335-66-0) Based on Quantitative Differentiation


Precursor for High-Performance C8 Fluorosurfactants in Emulsion Polymerization

Perfluorooctanoyl fluoride serves as the direct precursor for synthesizing C8-based fluorosurfactants via amidation with amines or amino alcohols. As established in the quantitative evidence (Section 3, Evidence Item 3), C8-derived surfactants achieve critical micelle concentrations as low as 1.74 × 10⁻⁶ mol/L and surface tensions down to 18.42 mN/m—performance that shorter-chain (C4–C6) alternatives cannot match [1]. This differential in surfactant efficacy is critical for fluoropolymer emulsion polymerization (e.g., PTFE, FEP, PFA), where maximal surface tension reduction at minimal surfactant loading directly impacts latex stability, particle size distribution, and final polymer properties [2]. Procurement of PFOF enables access to this C8 performance tier for applications where C4-based surfactant efficiency is demonstrably insufficient.

Synthesis of Perfluorooctanoic Acid (PFOA) and Its Salts via Controlled Hydrolysis

PFOF undergoes base- or acid-catalyzed hydrolysis to yield perfluorooctanoic acid (PFOA) or its corresponding salts (e.g., ammonium perfluorooctanoate, APFO) [1]. This transformation is quantitative and proceeds without the need for harsh oxidation conditions required for alternative routes to PFOA. The 80% conversion achievable under optimized electrochemical fluorination conditions (Section 3, Evidence Item 2) enables economically viable PFOA production [2], though the standard Simons ECF yield of 15–20% (Section 3, Evidence Item 1) highlights the importance of supplier process selection [3]. End-users requiring PFOA for specialized applications—where regulatory exemptions permit continued use—benefit from PFOF procurement as a controlled-purity intermediate that avoids the supply chain complexities of directly sourcing PFOA.

Fluorinated Building Block for Specialty Amides and Polymers Requiring C8 Perfluoroalkyl Architecture

The reactive acid fluoride group of PFOF enables direct amidation with ammonia or primary/secondary amines to yield perfluorooctanamides [1]. These amides serve as versatile intermediates for specialty surfactants, surface modification agents, and fluorinated polymers. The C8 perfluoroalkyl chain length provides a specific balance of hydrophobicity and surface activity that is not replicated by C4, C6, or C10 analogs [2]. For research and industrial applications requiring precisely this chain-length-dependent performance—such as superhydrophobic coatings, fluorinated oligoethylenimine nanoassemblies for siRNA delivery, or specialized lubricants—PFOF offers a direct synthetic entry point [3]. The lower boiling point of PFOF (105–107 °C) relative to POSF (154–155 °C) also facilitates milder reaction workup and solvent recovery in amidation workflows [4].

Reference Standard and Intermediate for PFAS Analytical Method Development

Given its role as a transient intermediate in the thermal decomposition of POSF to HF and SO2 (Section 3, Evidence Item 4), PFOF is analytically relevant for PFAS degradation studies and environmental fate investigations [1]. Its distinct physicochemical properties—including density of 1.696 g/cm³ and boiling point of 105–107 °C (123.1 °C at 760 mmHg)—enable chromatographic separation and identification in complex PFAS mixtures [2]. Laboratories developing analytical methods for perfluorinated compound detection, thermal desorption remediation monitoring, or ECF process optimization utilize PFOF as a certified reference material and calibration standard.

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